

4-Ethylpyrimidine solubility and stability data

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Compound of Interest

Compound Name: 4-Ethylpyrimidine

CAS No.: 30537-73-6

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An In-depth Technical Guide to the Solubility and Stability of **4-Ethylpyrimidine**

Authored by: A Senior Application Scientist

Introduction

4-Ethylpyrimidine, a substituted derivative of the heterocyclic aromatic compound pyrimidine, represents a core structural motif in numerous molecules of biological and pharmaceutical significance. Pyrimidine and its derivatives are fundamental components of nucleic acids (DNA and RNA) and are prevalent in a wide array of natural products and synthetic drugs, exhibiting activities such as antibacterial, antitumor, and anti-inflammatory properties[1]. The physicochemical properties of **4-Ethylpyrimidine**, specifically its solubility and stability, are critical parameters that govern its behavior in various applications, from drug delivery systems to materials science. An in-depth understanding of these characteristics is paramount for researchers, scientists, and drug development professionals to ensure the efficacy, safety, and shelf-life of products containing this moiety.

This technical guide provides a comprehensive overview of the solubility and stability of **4-Ethylpyrimidine**. It delves into the theoretical and practical aspects of these properties,

offering field-proven insights and detailed experimental protocols. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Part 1: Solubility of 4-Ethylpyrimidine

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a crucial determinant of a compound's bioavailability and its suitability for various formulation strategies. The solubility of **4-Ethylpyrimidine** is influenced by its molecular structure, which features a moderately polar pyrimidine ring and a nonpolar ethyl group.

General Solubility Profile

Based on its structure, **4-Ethylpyrimidine** is expected to be soluble in many common organic solvents and to have limited solubility in water^[2]. The presence of the ethyl group increases its lipophilicity compared to the parent pyrimidine molecule. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, contributing to its solubility in protic solvents.

Quantitative Solubility Data

While specific quantitative solubility data for **4-Ethylpyrimidine** is not extensively available in public literature, the following table provides an illustrative summary of the expected solubility in a range of common laboratory solvents, based on the behavior of similar heterocyclic compounds like 4-ethylpyridine and other pyrimidine derivatives. It is important to note that these values are estimates and experimental determination is necessary for precise measurements.

Solvent	Formula	Polarity (Dielectric Constant)	Expected Solubility of 4-Ethylpyrimidine
Water	H ₂ O	80.1	Slightly Soluble / Limited[2]
Ethanol	C ₂ H ₅ OH	24.5	Soluble
Methanol	CH ₃ OH	32.7	Soluble
Acetone	C ₃ H ₆ O	20.7	Soluble
Dichloromethane (DCM)	CH ₂ Cl ₂	9.1	Soluble
Tetrahydrofuran (THF)	C ₄ H ₈ O	7.5	Soluble
Toluene	C ₇ H ₈	2.4	Soluble
Hexane	C ₆ H ₁₄	1.9	Sparingly Soluble

Note: This table is for illustrative purposes. Actual solubility should be determined experimentally.

The solubility of pyrimidine derivatives generally increases with temperature[1][3]. The pH of aqueous solutions will also significantly impact the solubility of **4-Ethylpyrimidine**. The nitrogen atoms in the pyrimidine ring have basic properties, and in acidic conditions, they can become protonated, forming a more soluble salt.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted protocol for determining the equilibrium (thermodynamic) solubility of a compound.

Objective: To determine the equilibrium solubility of **4-Ethylpyrimidine** in a given solvent at a specific temperature.

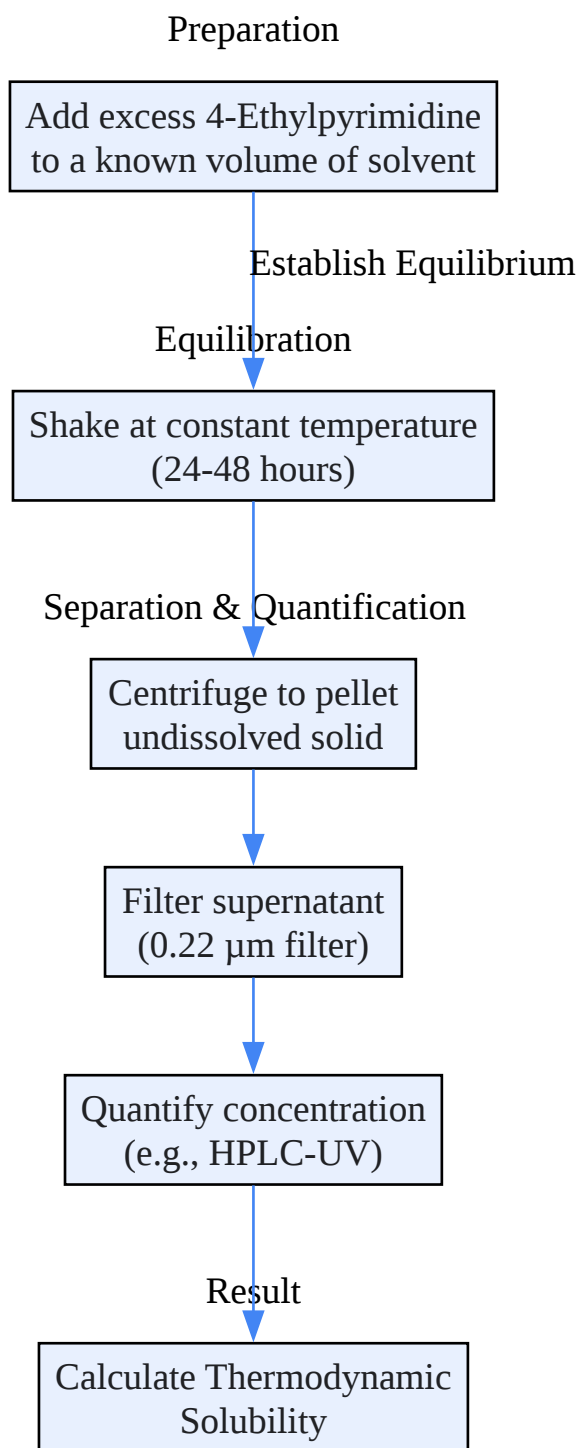
Materials:

- **4-Ethylpyrimidine** (solid powder)
- Test solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol)
- Vials with screw caps
- Shaking incubator or orbital shaker
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Methodology:

- **Preparation of Supersaturated Solution:** Add an excess amount of solid **4-Ethylpyrimidine** to a known volume of the test solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached[4].
- **Equilibration:** Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to shake for a sufficient period (typically 24-48 hours) to reach equilibrium.
- **Phase Separation:** After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved solid[4].
- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 μm) to remove any remaining microscopic particles.
- **Quantification:**
 - Prepare a series of standard solutions of **4-Ethylpyrimidine** of known concentrations in the test solvent.

- Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
- Dilute the filtered sample solution as necessary to fall within the concentration range of the calibration curve.
- Measure the absorbance or peak area of the diluted sample and determine its concentration using the calibration curve^[4].
- Calculation: Calculate the solubility of **4-Ethylpyrimidine** in the test solvent, taking into account any dilution factors. The result is typically expressed in mg/mL or µg/mL.



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Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability of 4-Ethylpyrimidine

The chemical stability of a compound is its ability to resist chemical change or decomposition. Stability testing is a critical component of drug development and is essential for determining proper storage conditions, shelf life, and potential degradation pathways[5][6].

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound under conditions more severe than standard storage conditions[7][8]. The primary goals of these studies are to:

- Identify likely degradation products.
- Elucidate degradation pathways.
- Establish the intrinsic stability of the molecule[9].
- Develop and validate stability-indicating analytical methods[10].

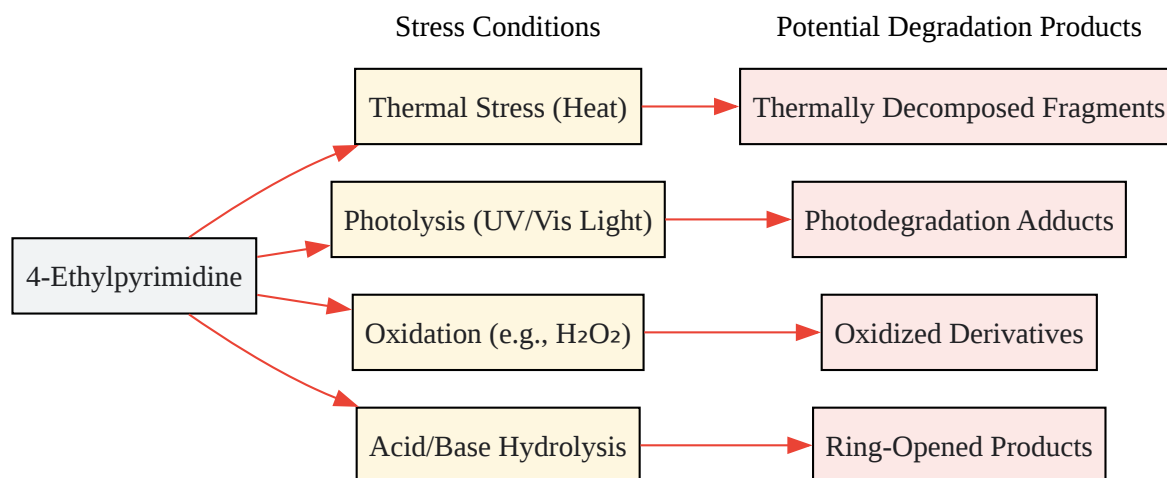
The International Council for Harmonisation (ICH) provides guidelines for stability testing, which include stress testing under various conditions[7][11].

Potential Degradation Pathways

The pyrimidine ring is generally stable, but it can undergo degradation under harsh conditions. Potential degradation pathways for **4-Ethylpyrimidine** include:

- Hydrolysis: Under strong acidic or basic conditions, the pyrimidine ring can be susceptible to hydrolytic cleavage.
- Oxidation: The pyrimidine ring and the ethyl side chain can be targets for oxidation. Common oxidizing agents like hydrogen peroxide are used in forced degradation studies to simulate oxidative stress[7].
- Photodegradation: Exposure to UV or fluorescent light can induce photolytic reactions, especially in compounds with aromatic systems. Photostability testing is a key part of stability assessment[7].

- Thermal Degradation: High temperatures can lead to the decomposition of the molecule.



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